(Z)-Dodec-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dodec-3-en-1-ol is an organic compound classified as an unsaturated alcohol. It is characterized by a double bond between the third and fourth carbon atoms in the twelve-carbon chain, with the hydroxyl group (-OH) attached to the first carbon. The “Z” notation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodec-3-en-1-ol can be achieved through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-dodecyne followed by oxidation. The reaction typically uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene. For this compound, the ylide derived from triphenylphosphine and 1-bromo-3-dodecene can be reacted with formaldehyde.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure the selective formation of the Z-isomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (Z)-Dodec-3-enal or (Z)-Dodec-3-enoic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to (Z)-Dodec-3-en-1-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-Dodec-3-en-1-chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-Dodec-3-enal, (Z)-Dodec-3-enoic acid.
Reduction: (Z)-Dodec-3-en-1-amine.
Substitution: (Z)-Dodec-3-en-1-chloride.
Scientific Research Applications
(Z)-Dodec-3-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: The compound is studied for its role in pheromone communication in insects.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of (Z)-Dodec-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(E)-Dodec-3-en-1-ol: The E-isomer of dodec-3-en-1-ol, where the higher priority substituents on the double-bonded carbons are on opposite sides.
Dodec-1-en-3-ol: An isomer with the double bond at the first position.
Dodecanol: The saturated alcohol without any double bonds.
Uniqueness: (Z)-Dodec-3-en-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological systems. Its Z-configuration can result in different physical and chemical properties compared to its E-isomer, affecting its applications and effectiveness in various fields.
Properties
CAS No. |
32451-95-9 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
dodec-3-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3 |
InChI Key |
BDGQTWOHKASHQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCO |
Isomeric SMILES |
CCCCCCCC/C=C\CCO |
Canonical SMILES |
CCCCCCCCC=CCCO |
32451-95-9 | |
Synonyms |
(3Z)-3-Dodecen-1-ol; (Z)-3-Dodecen-1-ol_x000B__x000B__x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.